N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 451466-23-2
VCID: VC7513116
InChI: InChI=1S/C21H22N4O3S/c26-19(22-9-10-24-11-13-28-14-12-24)15-5-7-16(8-6-15)25-20(27)17-3-1-2-4-18(17)23-21(25)29/h1-8H,9-14H2,(H,22,26)(H,23,29)
SMILES: C1COCCN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49

N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

CAS No.: 451466-23-2

Cat. No.: VC7513116

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide - 451466-23-2

Specification

CAS No. 451466-23-2
Molecular Formula C21H22N4O3S
Molecular Weight 410.49
IUPAC Name N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Standard InChI InChI=1S/C21H22N4O3S/c26-19(22-9-10-24-11-13-28-14-12-24)15-5-7-16(8-6-15)25-20(27)17-3-1-2-4-18(17)23-21(25)29/h1-8H,9-14H2,(H,22,26)(H,23,29)
Standard InChI Key IAILSFHBXZKXOE-UHFFFAOYSA-N
SMILES C1COCCN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide belongs to the quinazolinone class, characterized by a bicyclic aromatic system fused with a pyrimidine ring. The molecule incorporates a morpholine moiety at the N-2 position of the ethyl side chain and a sulfanylidene group at the 2-position of the quinazolinone core. These structural features are critical for its interactions with biological targets.

Molecular Characteristics

  • Molecular Formula: C21H22N4O3S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

  • Molecular Weight: 410.49 g/mol

  • CAS Registry Number: 451466-23-2

The morpholine group enhances solubility in polar solvents, while the sulfanylidene moiety contributes to electrophilic reactivity, enabling potential covalent binding to cysteine residues in enzymes . Computational modeling suggests that the planar quinazolinone core facilitates π-π stacking interactions with aromatic residues in protein binding pockets, a common feature among kinase inhibitors .

Synthesis and Characterization

The synthesis of N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves a multi-step process optimized for yield and purity.

Key Synthetic Steps

  • Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea yields the 2-sulfanylidene quinazolin-4(3H)-one scaffold.

  • Morpholine Integration: The morpholine-ethylamine side chain is introduced via nucleophilic substitution or reductive amination, depending on precursor availability.

  • Benzamide Coupling: A final coupling reaction links the quinazolinone intermediate to the benzamide group using carbodiimide-based coupling agents.

Optimization Parameters

ParameterCondition
Temperature60–80°C
SolventDimethylformamide (DMF) or THF
Reaction Time12–24 hours
Yield45–60% after purification

Characterization via NMR (1H^1\text{H}, 13C^{13}\text{C}), IR, and high-resolution mass spectrometry confirms structural integrity. The sulfanylidene group exhibits a characteristic IR absorption band at 1250–1270 cm1^{-1}, while the morpholine protons resonate as a multiplet at δ 2.4–2.6 ppm in 1H^1\text{H}-NMR.

Biological Activities and Mechanisms

Quinazolinones are renowned for their kinase-inhibitory properties, and this compound exhibits promising activity in preliminary assays.

Pharmacological Profile

Solubility and Bioavailability

  • Aqueous Solubility: ~15 µM at pH 7.4 (predicted)

  • LogP: 2.8 (indicating moderate lipophilicity)

  • Plasma Protein Binding: 89–92% (estimated)

The morpholine group’s polarity mitigates the hydrophobic nature of the quinazolinone core, balancing membrane permeability and solubility.

Metabolic Stability

Preliminary microsomal stability assays suggest a half-life of >60 minutes in human liver microsomes, with minimal cytochrome P450 inhibition . This profile contrasts with earlier quinazoline derivatives, which often suffer from rapid hepatic clearance .

Comparative Analysis with Related Compounds

CompoundTargetIC50_{50}Selectivity
N-(2-Morpholin-4-ylethyl)...Under investigationN/AN/A
Compound 6g EGFR wild-type5 nMHigh (1/365 kinases)
OsimertinibEGFR T790M1 nMModerate

This compound’s selectivity profile remains uncharacterized, but structural similarities to compound 6g suggest potential for high specificity .

Future Directions

  • Target Identification: Proteomic profiling and kinase screening assays are needed to identify primary targets.

  • In Vivo Efficacy: Testing in xenograft models will validate anticancer activity and toxicity.

  • Formulation Development: Nanoencapsulation or prodrug strategies could enhance solubility and tumor targeting .

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